molecular formula C21H21NO5 B12217284 2-ethyl-4-[2-(2-methoxy-5-methylphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione

2-ethyl-4-[2-(2-methoxy-5-methylphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione

Cat. No.: B12217284
M. Wt: 367.4 g/mol
InChI Key: LHYXQPZSKKZGQO-UHFFFAOYSA-N
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Description

2-ethyl-4-[2-(2-methoxy-5-methylphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione is a complex organic compound with a unique structure that includes a benzoxazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-4-[2-(2-methoxy-5-methylphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxy-5-methylbenzaldehyde with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts such as anhydrous aluminum chloride and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-4-[2-(2-methoxy-5-methylphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: Using reagents like potassium permanganate or chromium trioxide.

    Reduction: Employing agents such as lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions using halogens or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-ethyl-4-[2-(2-methoxy-5-methylphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-ethyl-4-[2-(2-methoxy-5-methylphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-2-methoxyphenol: Shares a similar methoxyphenyl group but lacks the benzoxazepine ring.

    2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a methoxyphenyl group and is used in similar applications.

Uniqueness

What sets 2-ethyl-4-[2-(2-methoxy-5-methylphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione apart is its benzoxazepine ring, which imparts unique chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

2-ethyl-4-[2-(2-methoxy-5-methylphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione

InChI

InChI=1S/C21H21NO5/c1-4-17-21(25)22(20(24)14-7-5-6-8-19(14)27-17)12-16(23)15-11-13(2)9-10-18(15)26-3/h5-11,17H,4,12H2,1-3H3

InChI Key

LHYXQPZSKKZGQO-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=C(C=CC(=C3)C)OC

Origin of Product

United States

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